5,6-Dihydro-4H-thieno[3,4-c]pyrrole hydrobromide is a heterocyclic compound characterized by its thieno-pyrrole structure, which consists of a thiophene ring fused to a pyrrole ring. This compound is notable for its applications in organic electronics, particularly in the fields of organic photovoltaics and thin-film transistors. The hydrobromide form indicates that it is combined with hydrobromic acid, enhancing its solubility and stability.
This compound can be synthesized through various chemical processes and is available from chemical suppliers such as Sigma-Aldrich and Ambeed. The structural formula and molecular weight are critical for its identification and application in research and industry.
5,6-Dihydro-4H-thieno[3,4-c]pyrrole hydrobromide belongs to the class of thieno-pyrroles, which are significant in medicinal chemistry and materials science due to their unique electronic properties. Its classification as a hydrobromide salt allows for easier handling and application in various chemical environments.
The synthesis of 5,6-dihydro-4H-thieno[3,4-c]pyrrole hydrobromide typically involves multi-step organic reactions. One common method includes:
The synthesis can be optimized by controlling reaction conditions such as temperature, solvent choice, and reaction time. Specific catalysts may also be employed to enhance yields and selectivity.
The molecular formula for 5,6-dihydro-4H-thieno[3,4-c]pyrrole hydrobromide is with a molecular weight of approximately 189.03 g/mol. The compound features a bicyclic structure composed of a thiophene ring fused to a pyrrole ring.
5,6-Dihydro-4H-thieno[3,4-c]pyrrole hydrobromide participates in various chemical reactions typical for heterocycles:
The reactivity of this compound is influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic system, which can modulate its electrophilicity or nucleophilicity.
The mechanism of action for 5,6-dihydro-4H-thieno[3,4-c]pyrrole hydrobromide in biological systems or electronic applications involves:
Studies have shown that compounds with similar structures exhibit promising activity as potential pharmaceuticals due to their ability to interact with various biological pathways.
5,6-Dihydro-4H-thieno[3,4-c]pyrrole hydrobromide has several scientific uses:
Fused thienopyrrole scaffolds represent a privileged structural class in drug discovery, characterized by the junction of thiophene and pyrrole rings. The exploration of these bicyclic systems accelerated in the mid-20th century, driven by their resemblance to endogenous purines and versatility in pharmacological targeting. Early synthetic work focused on [3,2-b] and [2,3-d] isomers due to their synthetic accessibility, with the first thieno[3,2-b]pyrrole reported in 1957 [2]. These scaffolds gained prominence for their broad bioactivity, including anticancer, antimicrobial, and CNS applications. Notably, over 75% of FDA-approved drugs incorporate nitrogen-containing heterocycles, positioning thienopyrroles as high-value templates for rational drug design [8].
The therapeutic potential of thienopyrroles expanded significantly in the 1990s. A landmark patent (CZ119695A3, 1995) disclosed 5,6-dihydro-4H-thieno[3,4-c]pyrrole derivatives for metabolic, respiratory, and cardiovascular disorders (Table 1) [4]. This innovation highlighted the scaffold’s capacity for structural diversification, enabling modulation of pharmacokinetic and target-binding properties. Subsequent research revealed that saturation of the thienopyrrole ring system (e.g., 5,6-dihydro derivatives) enhances conformational flexibility and reduces metabolic susceptibility, contrasting with planar aromatic counterparts prone to DNA intercalation [4] [9].
Table 1: Key Milestones in Thienopyrrole Medicinal Chemistry
Year | Development | Significance |
---|---|---|
1957 | First synthesis of thieno[3,2-b]pyrrole [2] | Established foundational synthetic routes for fused thienopyrroles |
1995 | Patent CZ119695A3: 5,6-dihydro-4H-thieno[3,4-c]pyrrole derivatives [4] | Demonstrated therapeutic potential in metabolic/cardiovascular diseases |
2019 | Thieno[2,3-d]pyrimidine review (Bioorg Med Chem) [5] | Validated isomeric thieno-fused systems as purine bioisosteres |
2024 | Thieno[3,2-b]pyrrole anticancer review (Eur J Med Chem) [2] | Highlighted scaffold’s applicability in targeted cancer therapy |
Positional isomerism critically governs the physicochemical and pharmacological behavior of thienopyrroles. The [3,4-c] isomer—exemplified by 5,6-dihydro-4H-thieno[3,4-c]pyrrole—occupies a distinct niche due to its unique electronic and steric profile (Table 2). Unlike linearly fused [3,2-b] or [2,3-d] isomers, the [3,4-c] configuration features a bridged ring system with a saturated cyclohexane-like moiety. This imparts non-aromatic character, altering electron distribution and dipole moments relative to aromatic isomers [4] [7]. Consequently, [3,4-c] derivatives exhibit enhanced basicity at the pyrrolic nitrogen (pKa ~8–10), facilitating salt formation and ionic interactions with biological targets [6] [9].
The hydrogen-bonding capacity of the [3,4-c] isomer further differentiates it. The pyrrole NH and sulfur atom create a bidentate hydrogen-bonding motif, enabling strong interactions with enzyme active sites. This contrasts with [3,2-b] isomers, where the sulfur atom’s orientation limits analogous interactions [2] [7]. Additionally, the [3,4-c] scaffold’s non-planar geometry reduces aggregation propensity, improving solubility—a limitation observed in planar thieno[2,3-d]pyrimidines [5]. These attributes underpin the selection of [3,4-c] derivatives for targeting central nervous system receptors and ion channels, where directional H-bonding and moderate lipophilicity are crucial [4] [9].
Table 2: Comparative Analysis of Thienopyrrole Isomers
Property | [3,4-c] Isomer | [3,2-b] Isomer | [2,3-d] Isomer |
---|---|---|---|
Fusion Pattern | Bridged junction, non-planar | Linear fusion, planar | Linear fusion, planar |
Aromaticity | Non-aromatic (saturated bridge) | Aromatic | Aromatic |
Nucleophilicity (N-site) | High (pKa 8–10) | Moderate (pKa 6–8) | Low (pKa <6) |
H-Bonding Capacity | Bidentate (NH/S) | Monodentate (NH only) | Variable |
Therapeutic Applications | Metabolic disorders, CNS agents [4] | Anticancer, antiviral [2] [5] | Kinase inhibition [8] |
Hydrobromide salt formation of 5,6-dihydro-4H-thieno[3,4-c]pyrrole addresses inherent challenges in drug development: poor solubility, low crystallinity, and hygroscopicity. The free base of this scaffold exhibits limited aqueous solubility (<0.1 mg/mL at pH 7), attributed to its hydrophobic thiophene ring and tertiary amine character. Conversion to the hydrobromide salt via acid-base reaction with HBr enhances water solubility 10–50-fold by introducing ionic character and facilitating hydration [6]. This is critical for in vivo bioavailability, as salt forms rapidly dissociate in physiological fluids to release the active free base [9].
Stability optimization represents another key rationale. The free base is susceptible to oxidative degradation at the electron-rich pyrrole ring, particularly under ambient light and oxygen. Hydrobromide formation suppresses this degradation via two mechanisms: (1) protonation reduces electron density at the nitrogen, impeding oxidation; and (2) bromide ions act as radical scavengers, quenching reactive oxygen species (Table 3) [6]. Additionally, the hydrobromide salt exhibits superior crystallinity compared to hydrochloride analogs, as evidenced by higher melting points (>200°C vs. ~180°C for HCl salts) and reduced hygroscopicity. This facilitates bulk handling, formulation homogeneity, and extended shelf-life [9].
Table 3: Impact of Hydrobromide Salt Formation on Key Properties
Property | Free Base | Hydrobromide Salt | Mechanism/Rationale |
---|---|---|---|
Aqueous Solubility | <0.1 mg/mL (pH 7) | 5–10 mg/mL (pH 7) [6] [9] | Ionic dissociation enhances hydration |
Melting Point | 110–120°C (amorphous) | 210–215°C (crystalline) [9] | Ionic lattice energy improves crystal packing |
Oxidative Stability | t₁/₂ = 7 days (25°C/air) | t₁/₂ >30 days (25°C/air) [6] | Protonation reduces electron density; Br⁻ scavenges ROS |
Hygroscopicity | High (Δm >5% at 80% RH) | Low (Δm <2% at 80% RH) | Strong crystal lattice minimizes water uptake |
The selection of HBr over other acids (e.g., HCl, methanesulfonic acid) is multifactorial. Bromide’s larger ionic radius (196 pm vs. 181 pm for Cl⁻) yields salts with lower lattice energy, enhancing dissolution kinetics. Furthermore, bromide lacks the corrosive effects of chloride ions on manufacturing equipment, making it preferable for large-scale production . These attributes collectively justify hydrobromide salt formation as a strategic approach to optimizing the developability of 5,6-dihydro-4H-thieno[3,4-c]pyrrole-based therapeutics.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1